2,4-Dibromo-5-nitro-benzoic acid methyl ester
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Overview
Description
2,4-Dibromo-5-nitro-benzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of two bromine atoms and a nitro group attached to the benzene ring, along with a methyl ester functional group. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-nitro-benzoic acid methyl ester typically involves the bromination of 5-nitro-benzoic acid followed by esterification. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The esterification process involves the reaction of the brominated benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-5-nitro-benzoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic conditions with water.
Major Products:
Substitution: Various substituted benzoic acid derivatives.
Reduction: 2,4-Dibromo-5-amino-benzoic acid methyl ester.
Hydrolysis: 2,4-Dibromo-5-nitro-benzoic acid.
Scientific Research Applications
2,4-Dibromo-5-nitro-benzoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-nitro-benzoic acid methyl ester involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can lead to the formation of new compounds with different properties and activities. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2,4-Dibromo-benzoic acid methyl ester: Lacks the nitro group, leading to different reactivity and applications.
5-Nitro-benzoic acid methyl ester: Lacks the bromine atoms, affecting its chemical behavior and uses.
2,4-Dibromo-5-methyl-benzoic acid: Substitutes the nitro group with a methyl group, altering its properties.
Uniqueness: 2,4-Dibromo-5-nitro-benzoic acid methyl ester is unique due to the combination of bromine and nitro groups on the benzene ring, which imparts distinct chemical reactivity and potential applications. This combination allows for a wide range of chemical transformations and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2,4-dibromo-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRSPZBCUQBPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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